molecular formula C7H10N2 B15322792 1-Ethyl-5-vinyl-1H-imidazole

1-Ethyl-5-vinyl-1H-imidazole

Cat. No.: B15322792
M. Wt: 122.17 g/mol
InChI Key: PXKMUNNPCVXVGE-UHFFFAOYSA-N
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Description

1-Ethyl-5-vinyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both ethyl and vinyl groups on the imidazole ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-vinyl-1H-imidazole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as:

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-vinyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives.

    Substitution: The ethyl and vinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products:

    Epoxides and Diols: Formed from the oxidation of the vinyl group.

    Imidazoline Derivatives: Resulting from the reduction of the imidazole ring.

    Substituted Imidazoles: Products of nucleophilic or electrophilic substitution reactions.

Mechanism of Action

1-Ethyl-5-vinyl-1H-imidazole can be compared with other similar compounds, such as:

Uniqueness: The presence of both ethyl and vinyl groups in this compound makes it a unique compound with enhanced reactivity and versatility in various chemical transformations.

Comparison with Similar Compounds

  • 1-Vinylimidazole
  • 1-Ethylimidazole
  • 2-Methylimidazole
  • 4,5-Diphenylimidazole

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

5-ethenyl-1-ethylimidazole

InChI

InChI=1S/C7H10N2/c1-3-7-5-8-6-9(7)4-2/h3,5-6H,1,4H2,2H3

InChI Key

PXKMUNNPCVXVGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C=C

Origin of Product

United States

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